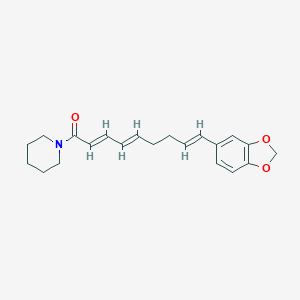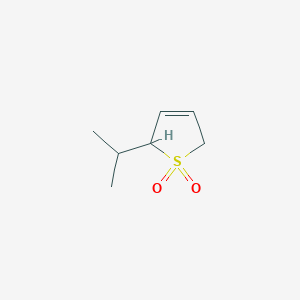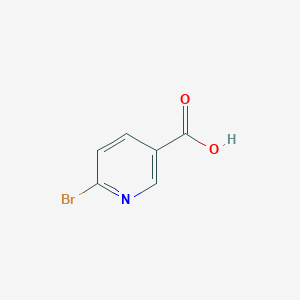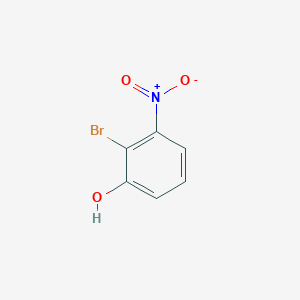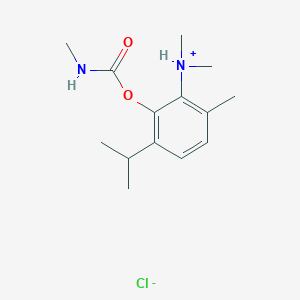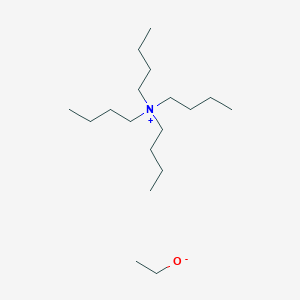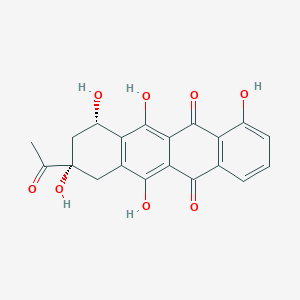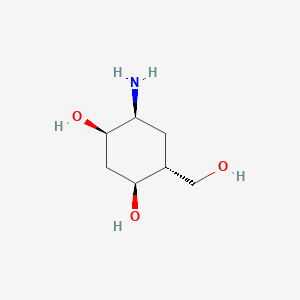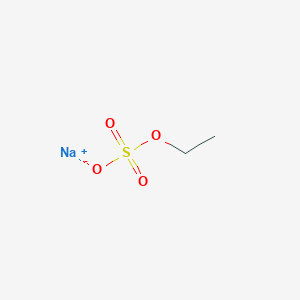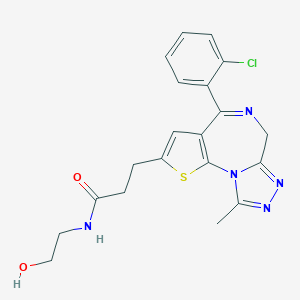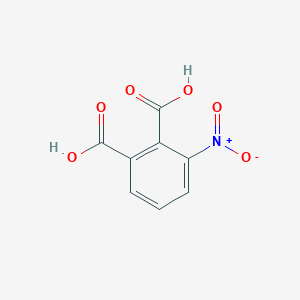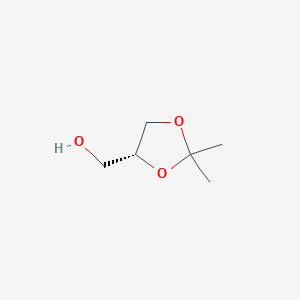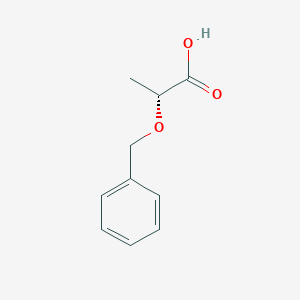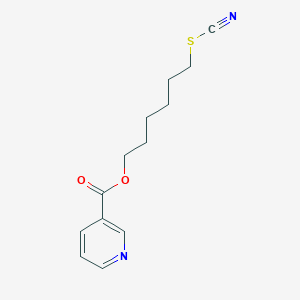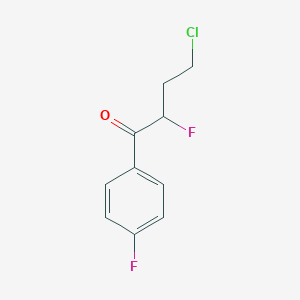
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one
Übersicht
Beschreibung
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, also known as 4F-ADB, is a synthetic cannabinoid that belongs to the indazole family. It is a designer drug and has been identified as an active ingredient in synthetic cannabis products. This chemical compound has gained popularity among drug users due to its potent psychoactive effects. However,
Wirkmechanismus
The mechanism of action of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one involves its binding to the CB1 and CB2 receptors in the brain. This leads to the activation of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, mood, and pain sensation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one include increased dopamine release, decreased GABA release, and altered glutamate transmission. These effects lead to the psychoactive effects of the drug, such as euphoria, relaxation, and altered perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one in lab experiments is its potency. It has been found to be more potent than other synthetic cannabinoids, which makes it useful in studying the endocannabinoid system. However, its psychoactive effects can also be a limitation, as it may interfere with the results of certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one. One area of interest is its potential as a therapeutic agent for various medical conditions such as chronic pain and anxiety disorders. Another area of research is the development of more selective synthetic cannabinoids that can target specific receptors in the endocannabinoid system. Additionally, further studies are needed to fully understand the long-term effects of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one on the brain and body.
In conclusion, 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one is a synthetic cannabinoid that has gained popularity among drug users due to its potent psychoactive effects. However, it also has scientific research applications, particularly in studying the endocannabinoid system. Its mechanism of action involves its binding to CB1 and CB2 receptors, leading to various biochemical and physiological effects. While it has advantages in terms of potency, its psychoactive effects can also be a limitation. There are several future directions for research on 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, including its potential as a therapeutic agent and the development of more selective synthetic cannabinoids.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one has been used in scientific research to study the endocannabinoid system and its effects on the central nervous system. It has been found to have a high affinity for CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.
Eigenschaften
CAS-Nummer |
110690-93-2 |
|---|---|
Produktname |
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one |
Molekularformel |
C10H9ClF2O |
Molekulargewicht |
218.63 g/mol |
IUPAC-Name |
4-chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H9ClF2O/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
InChI-Schlüssel |
KHCFOACJRBWOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)F)F |
Synonyme |
1-Butanone, 4-chloro-2-fluoro-1-(4-fluorophenyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

